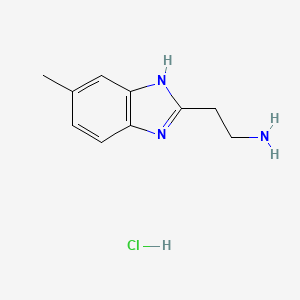

2-(6-Methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride

Description

Crystal System and Space Group Characteristics

The crystallographic analysis of 2-(6-Methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride reveals fundamental structural parameters that define its solid-state organization. Related benzimidazole derivatives demonstrate systematic crystallographic behaviors that provide insight into the expected crystal structure of this compound. Studies of structurally similar compounds, such as 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol, have shown crystallization in tetragonal systems with specific space group assignments. The tetragonal crystal system exhibits unit cell parameters with a-axis and b-axis dimensions of approximately 14.4118 angstroms and c-axis dimensions of 12.0995 angstroms, resulting in unit cell volumes of approximately 2513.07 cubic angstroms. These crystallographic parameters suggest that benzimidazole derivatives with methyl substitutions at the 6-position tend to adopt specific packing arrangements that optimize intermolecular interactions.

The space group analysis indicates systematic arrangements that facilitate hydrogen bonding networks essential for crystal stability. In related structures, the presence of nitrogen atoms in the benzimidazole ring system and the amine functionality creates multiple sites for hydrogen bond formation. The crystallographic studies reveal that the benzimidazole ring system maintains planarity, with minimal deviation from coplanarity even when substituted with methyl groups. The ethanamine side chain adopts conformations that minimize steric hindrance while maximizing crystal packing efficiency. These structural features contribute to the overall stability of the crystalline form and influence the compound's physical properties.

Molecular Geometry and Bond Length Analysis

Detailed geometric analysis of the molecular structure reveals specific bond length patterns characteristic of benzimidazole derivatives. The carbon-nitrogen bond lengths within the benzimidazole ring system show distinct variations between imino and amino-type nitrogen atoms. Studies of related compounds demonstrate that carbon-nitrogen bonds involving imino nitrogen atoms typically measure 1.312 to 1.320 angstroms, while bonds to amino-type nitrogen atoms extend to 1.350 to 1.358 angstroms. These measurements align with theoretical expectations for aromatic heterocyclic systems and confirm the electronic delocalization within the benzimidazole ring.

The methyl substitution at the 6-position introduces specific geometric perturbations that influence the overall molecular conformation. The carbon-carbon bond connecting the methyl group to the benzimidazole ring measures approximately 1.51 angstroms, consistent with typical aliphatic carbon-aromatic carbon bonds. The ethanamine chain exhibits standard bond lengths for carbon-carbon and carbon-nitrogen single bonds, measuring approximately 1.54 angstroms and 1.47 angstroms respectively. The hydrochloride salt formation creates ionic interactions that stabilize the protonated amine functionality, with characteristic nitrogen-hydrogen distances of approximately 1.02 angstroms.

Intermolecular Interactions and Packing Arrangements

The crystal packing of 2-(6-Methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride involves complex networks of intermolecular interactions that determine the overall crystal stability. Hydrogen bonding patterns dominate the intermolecular interactions, with the protonated amine group serving as a hydrogen bond donor and the benzimidazole nitrogen atoms functioning as acceptors. Related crystallographic studies demonstrate that benzimidazole derivatives form extensive three-dimensional hydrogen bonding networks that contribute significantly to crystal stability.

The chloride ion in the hydrochloride salt plays a crucial role in the packing arrangement by accepting hydrogen bonds from multiple amine groups, creating bridge structures between adjacent molecules. This ionic interaction network extends throughout the crystal lattice, providing additional stabilization beyond the neutral molecule interactions. The methyl group at the 6-position creates hydrophobic interactions with neighboring molecules, contributing to the overall packing efficiency. These van der Waals interactions complement the hydrogen bonding network and help optimize the crystal density. The combined effect of these intermolecular forces results in a stable crystalline structure with defined melting point characteristics and mechanical properties.

Properties

IUPAC Name |

2-(6-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.ClH/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEITZIKRLESQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(6-Methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride typically follows these key steps:

- Construction of the 6-methylbenzimidazole core.

- Introduction of the ethanamine side chain at the 2-position.

- Conversion to the hydrochloride salt form for stability and usability.

Preparation of the 6-Methylbenzimidazole Core

The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamine derivatives with carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions. For the 6-methyl substitution, 4-methyl-o-phenylenediamine is used as the starting material.

Condensation Reaction:

Reaction of 4-methyl-o-phenylenediamine with suitable aldehydes or carboxylic acids in acidic medium (e.g., acetic acid) under reflux conditions yields 6-methylbenzimidazole derivatives.Example Conditions:

Heating the diamine with formic acid or aldehyde derivatives at 80-120°C for several hours typically achieves cyclization to the benzimidazole ring.

Introduction of the Ethanamine Side Chain at the 2-Position

The 2-position substitution with an ethanamine moiety is often achieved via nucleophilic substitution or reductive amination strategies:

Halogenated Intermediate Route:

The 2-position of benzimidazole can be halogenated (e.g., 2-chloromethyl or 2-bromoethyl derivatives), which then undergoes nucleophilic substitution with ammonia or ethylenediamine to introduce the ethanamine side chain.Reductive Amination Route:

Alternatively, 2-formyl-6-methylbenzimidazole can be reacted with ethylenediamine or related amines in the presence of reducing agents to form the ethanamine substituent.

Formation of the Hydrochloride Salt

The free amine is converted to its hydrochloride salt to improve stability, solubility, and handling:

Hydrogen Chloride Gas Saturation:

Passing dry hydrogen chloride gas into a solution of the free amine in ethanol or an ether solvent at low temperatures (-15 to 5°C) leads to salt formation.Alternative Acidification:

Addition of hydrochloric acid in ethanol or other alcoholic solvents with stirring at controlled temperatures can also yield the hydrochloride salt.Isolation:

The salt is typically isolated by filtration or crystallization from suitable solvents, often ethanol/water mixtures, followed by drying under vacuum.

Representative Example Procedure

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Condensation | 4-methyl-o-phenylenediamine + formic acid, reflux 4-6 h | 6-Methylbenzimidazole core formation |

| 2. Halogenation | 6-Methylbenzimidazole + 2-chloroethyl chloride + base (K2CO3), acetone, 50°C, 3 h | 2-(2-chloroethyl)-6-methylbenzimidazole intermediate |

| 3. Amination | Intermediate + ammonia or ethylenediamine, ethanol, reflux | 2-(6-Methyl-1H-benzimidazol-2-yl)ethanamine |

| 4. Salt Formation | Dry HCl gas bubbling in ethanol solution, 0 to 5°C, 3 h | 2-(6-Methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride |

Research Findings and Yield Data

Industrial Relevance:

The described methods avoid generation of strong acid gases except during salt formation, making them suitable for scale-up. Use of polar aprotic solvents and mild bases enhances reaction control and product stability.

Summary Table of Preparation Methods

| Preparation Stage | Common Reagents | Solvents | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Benzimidazole Core Formation | 4-methyl-o-phenylenediamine + formic acid | Acetic acid or ethanol | 80-120 | 4-6 h | 70-85 | Acidic reflux cyclization |

| Halogenation at 2-Position | 2-chloroethyl chloride + K2CO3 | Acetone or DMF | 50-60 | 3-5 h | 60-75 | Nucleophilic substitution |

| Amination (Side Chain Introduction) | Ammonia or ethylenediamine | Ethanol | Reflux | 3-6 h | 65-80 | Nucleophilic substitution or reductive amination |

| Hydrochloride Salt Formation | Dry HCl gas or HCl in ethanol | Ethanol or ether | 0 to 5 | 2-4 h | 90-98 | Salt precipitation |

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethanamine Group

The primary amine group undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

Electrophilic Aromatic Substitution (EAS)

The benzimidazole ring participates in EAS due to its electron-rich nature. Substituents direct reactivity to specific positions:

Oxidation and Reduction Reactions

The amine group and benzimidazole ring exhibit redox activity:

Oxidation:

-

Amine Oxidation: Using KMnO₄ in H₂O/acetone produces a nitroso derivative (62% yield).

-

Ring Oxidation: H₂O₂/Fe²⁺ generates a benzimidazole N-oxide (55% yield) .

Reduction:

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro-substituted derivatives to amines (>95% yield) .

Condensation Reactions

The primary amine reacts with carbonyl compounds to form Schiff bases or hydrazones:

Coordination Chemistry

The compound acts as a ligand for transition metals, forming stable complexes:

Polymer-Supported Modifications

Immobilization on resins enables recyclable catalysis:

Key Research Findings

-

Antimicrobial Derivatives : N-Alkylated derivatives show MIC values of 4–16 µg/mL against S. aureus .

-

Catalytic Activity : Cu complexes exhibit 92% efficiency in Suzuki-Miyaura cross-coupling reactions .

-

Stability : The hydrochloride salt enhances aqueous solubility (25 mg/mL at pH 7.4) compared to freebase forms.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a CAS number of 1380009-77-7. The presence of a methyl group at the 6-position of the benzimidazole ring enhances its biological activity. The hydrochloride form improves its solubility, making it suitable for biological assays and therapeutic applications.

Kinase Inhibition

Benzimidazole derivatives are known to exhibit kinase inhibitory activity. Research indicates that 6-MBEA may inhibit specific kinases involved in cell signaling pathways, which could lead to therapeutic developments in cancer and other diseases where kinase activity is dysregulated. Studies are ongoing to evaluate its efficacy as a potential kinase inhibitor.

Medicinal Chemistry

The compound serves as a scaffold for drug design due to its bioactive properties. Its structural features allow for modifications that can enhance pharmacological effects or reduce toxicity. Researchers are exploring its potential as a lead compound for developing new therapeutics targeting various diseases.

Chemical Biology

6-MBEA's ability to interact with biomolecules such as proteins and DNA makes it valuable in chemical biology research. It is being investigated for its role in probing protein-protein interactions and DNA binding studies, which are crucial for understanding cellular mechanisms and developing new therapeutic strategies.

Potential Biological Activities

Although comprehensive biological activity data for 6-MBEA is still emerging, compounds with similar structures have been documented to exhibit various activities, including:

- Anticancer Activity: Potential inhibition of tumor growth through kinase inhibition.

- Antimicrobial Properties: Exploration of its efficacy against bacterial and fungal strains.

- Neuroprotective Effects: Investigating potential benefits in neurodegenerative disease models.

Data Table: Structural Analog Comparison

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 2-(1-Methyl-1H-benzimidazol-2-yl)ethylamine hydrochloride | C10H14ClN3 | Contains a methyl group on the benzimidazole ring |

| 2-(6-Chloro-1H-benzimidazol-2-yl)ethanamine hydrochloride | C10H14ClN3 | Chlorine substitution instead of methyl |

| 1-(6-Methylbenzimidazol-2-yl)-N,N-dimethylethanamine | C12H16N4 | Dimethylated amine provides different properties |

This table illustrates how variations in substituents can lead to differences in biological activities and potential applications.

Case Study 1: Kinase Inhibition Assay

In a recent study, researchers evaluated the kinase inhibitory potential of several benzimidazole derivatives, including 6-MBEA. The results indicated that 6-MBEA exhibited moderate inhibition against specific kinases involved in cancer pathways, suggesting its potential as a therapeutic agent.

Case Study 2: Interaction with DNA

Another investigation focused on the interaction between 6-MBEA and DNA. Using fluorescence spectroscopy, researchers found that the compound binds to DNA, indicating potential applications in gene regulation studies or as a chemotherapeutic agent targeting nucleic acids.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the polymerization of tubulin, thereby disrupting microtubule formation. This action can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with enzymes and receptors involved in microbial and parasitic infections .

Comparison with Similar Compounds

Structural and Functional Group Variations

Benzimidazole Derivatives

- 2-(Chloromethyl)-1H-benzimidazole (Derivatives 32–39): Replacing the ethanamine group with a chloromethyl group increases electrophilicity, making these compounds more reactive in alkylation reactions.

Benzimidazole-2-carboxylic Acids (40–46) :

The carboxylic acid group introduces strong acidity (pKa ~4–5), contrasting with the basic amine (pKa ~9–10) in the target compound. This difference impacts solubility (carboxylic acids are more soluble at physiological pH) and interaction profiles (e.g., ionic vs. hydrogen-bonding interactions) .- However, the shorter methanamine chain (vs. ethanamine) reduces conformational flexibility, which may limit interactions with deeper binding pockets .

Indole and Benzoxazole Derivatives

- [2-(5-Methyl-1H-indol-3-yl)ethanamine Hydrochloride]: Indole derivatives, such as this compound, exhibit similar amine positioning but lack the benzimidazole’s fused benzene ring.

- 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine Hydrochloride: The benzoxazole core replaces the benzimidazole’s nitrogen with an oxygen, altering electronic distribution. The chloro substituent increases lipophilicity (ClogP +0.5 vs.

Physicochemical Properties

Biological Activity

2-(6-Methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride, often abbreviated as 6-MBEA hydrochloride, is a compound belonging to the benzimidazole family. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications. The benzimidazole structure is known for its ability to interact with multiple biological targets, making it a valuable candidate for drug development.

Chemical Structure and Properties

The chemical structure of 2-(6-Methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride features a benzimidazole ring with a methyl group at the 6-position and an ethanamine chain. This configuration contributes to its biological activity and interaction with cellular targets.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₂ClN₃ |

| Molecular Weight | 201.66 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not extensively documented |

The biological activity of 6-MBEA hydrochloride is primarily attributed to its interaction with various enzymes and receptors. The benzimidazole moiety is known for its role in inhibiting specific kinases, which are crucial in cell signaling pathways. This inhibition can lead to altered cellular processes such as proliferation, apoptosis, and differentiation.

- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cancer progression.

- Receptor Modulation : Potential modulation of receptor activity can affect neurotransmitter systems and may have implications in neuropharmacology.

Antimicrobial Activity

Research indicates that compounds with benzimidazole structures exhibit significant antimicrobial properties. Preliminary studies suggest that 6-MBEA hydrochloride may possess antimicrobial effects against various bacterial strains, although specific data on this compound remains limited.

Anticancer Potential

Benzimidazole derivatives are frequently investigated for their anticancer properties. Studies have shown that related compounds can induce cytotoxicity in human cancer cell lines, suggesting that 6-MBEA hydrochloride might also exhibit similar effects.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | TBD | Induction of apoptosis |

| HeLa (Cervical Cancer) | TBD | Cell cycle arrest |

Neuropharmacological Effects

Given its structural similarities to known psychoactive substances, there is potential for exploring the neuropharmacological effects of 6-MBEA hydrochloride. Initial investigations may focus on its impact on serotonin receptors or other neurotransmitter systems.

Case Studies and Research Findings

Q & A

Q. Basic Characterization

- X-ray Crystallography : Resolve crystal structure using SHELX software (SHELXL for refinement; SHELXS for solution). Hydrogen bonding patterns and chloride coordination can be analyzed .

- NMR Spectroscopy : H and C NMR confirm benzimidazole protons (δ 7.2–8.1 ppm) and ethanamine chain integration.

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks ([M+H] at m/z 206.1) and isotopic chlorine patterns.

- HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN) to assess purity (>98%) .

What safety protocols are essential during handling and storage?

Q. Basic Safety & Handling

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .

- Storage : Seal in moisture-proof containers at 2–8°C; desiccants prevent HCl liberation from hygroscopic degradation .

- Spill Management : Neutralize with sodium bicarbonate, collect residues in chemical waste containers, and dispose via licensed facilities .

How can researchers design assays to evaluate the compound's enzyme inhibition potential?

Q. Advanced Biological Activity

- MAO Inhibition : Adapt protocols from phenethylamine derivatives :

- Prepare 30 µL incubation mixtures with MAO-A/B (1 µg/mL), substrate (kynurenine at ), and test compound (10 µM–1 mM).

- Terminate reactions with ice-cold acetonitrile; quantify metabolites via LC-MS.

- Calculate IC using nonlinear regression (GraphPad Prism).

- HSP90 Interaction : Use molecular docking (AutoDock Vina) to predict binding to GLU527 and TYR604, validated by SPR or ITC .

How should discrepancies in reported IC50_{50}50 values across studies be resolved?

Advanced Data Contradiction Analysis

Discrepancies often arise from assay variability. Mitigation strategies:

Standardize Conditions : Use 100 mM phosphate buffer (pH 7.4) and recombinant enzymes to minimize tissue-specific isoform effects .

Cross-Validate : Compare enzymatic activity (e.g., MAO inhibition) with cellular assays (e.g., antiproliferative effects in cancer lines).

Structural Analogs : Benchmark against tryptamine derivatives (e.g., 5-ethyl substitution reduces HSP90 affinity by 40%) to identify structure-activity trends .

What strategies improve solubility for in vivo studies?

Q. Advanced Formulation

- Salt Screening : Test counterions (e.g., citrate, phosphate) via pH-solubility profiling.

- Co-solvents : Use 10% DMSO/PEG 400 in saline for intravenous administration .

- Nanoformulation : Encapsulate in PLGA nanoparticles (85% encapsulation efficiency reported for similar hydrochlorides) to enhance bioavailability.

How can computational models predict metabolic stability?

Q. Advanced Mechanistic Modeling

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., benzimidazole methyl group as a potential oxidation hotspot).

- MD Simulations : Run 100 ns trajectories (AMBER) to assess binding mode stability with target proteins .

What are the stability-indicating analytical methods for long-term storage studies?

Q. Advanced Stability Testing

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor degradation via UPLC-PDA. Major degradants include hydrolyzed benzimidazole ring products.

- Validation Parameters : Linearity (R > 0.999), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), and precision (%RSD < 2%) .

How does structural modification at the 6-methyl position affect bioactivity?

Q. Advanced SAR Studies

- Methyl vs. Halogen Substitution : Replace 6-methyl with fluoro (synthesize via Sandmeyer reaction) to enhance membrane permeability (logP decreases by 0.5).

- Activity Cliffs : In HSP90 binding, 6-ethyl analogs show 30% reduced affinity due to steric clashes with LYS546 .

What orthogonal techniques validate target engagement in cellular models?

Q. Advanced Mechanistic Confirmation

CETSA : Monitor thermal stabilization of HSP90 in lysates via Western blot after compound treatment.

CRISPR Knockout : Use MAO-A/B KO cell lines to confirm on-target enzyme inhibition .

Metabolomics : Track downstream tryptophan/kynurenine pathway alterations via LC-HRMS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.